molecular formula C12H15ClN2O2 B2694949 1-(3-Aminopropyl)-1H-indole-5-carboxylic acid hydrochloride CAS No. 2228697-90-1

1-(3-Aminopropyl)-1H-indole-5-carboxylic acid hydrochloride

Cat. No. B2694949
CAS RN: 2228697-90-1
M. Wt: 254.71
InChI Key: ONQYWUODRZQXJW-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “1-(3-Aminopropyl)-1H-indole-5-carboxylic acid hydrochloride”, there are related compounds that have been synthesized. For instance, a novel cinnamic acid-tryptamine hybrid was designed, synthesized, and evaluated as dual cholinesterase inhibitors . Another method involves preparing N-(3-aminopropyl) imidazoles by taking imidazoles as raw material, first with vinyl cyanide generation cyanoethylation reaction, making N-cyanoethyl imidazoles, and further under raney ni catalysis hydro-reduction reaction making N-(3-aminopropyl) imidazoles .

Scientific Research Applications

Organic Synthesis

  • Novel Synthesis Methods : Abdel-Motaleb et al. (2007) explored novel synthesis routes for 3-substituted acylindoles, demonstrating the versatility of indole derivatives in organic synthesis, which could potentially include the synthesis of compounds like 1-(3-Aminopropyl)-1H-indole-5-carboxylic acid hydrochloride (Abdel-Motaleb, Makhloof, Ibrahim, & Elnagdi, 2007).

Pharmacology

  • NMDA Receptor Antagonism : Baron et al. (2005) reported on the synthesis and evaluation of indole derivatives as selective glycine-site NMDA receptor antagonists, showcasing the potential of structurally related compounds in the development of neuroprotective agents (Baron et al., 2005).

Materials Science

  • Electrochemical Applications : Yu et al. (2014) detailed the development of a carbon-supported polyindole-5-carboxylic acid covalently bonded with a pyridine-2,4-diamine copper complex, demonstrating its efficacy as a non-precious oxygen reduction catalyst in fuel cells. This research indicates the utility of indole carboxylic acids in material science applications, suggesting potential uses for derivatives like 1-(3-Aminopropyl)-1H-indole-5-carboxylic acid hydrochloride in similar contexts (Yu et al., 2014).

Protein Conformation Regulation

  • HIV Protease Interaction : Tiefenbrunn et al. (2013) investigated the binding of indole-6-carboxylic acid in the flap of HIV protease, showing that small molecule regulation can favor a closed conformation of the enzyme. This study underscores the significance of indole derivatives in influencing protein conformation and function, potentially applicable to 1-(3-Aminopropyl)-1H-indole-5-carboxylic acid hydrochloride (Tiefenbrunn et al., 2013).

properties

IUPAC Name

1-(3-aminopropyl)indole-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2.ClH/c13-5-1-6-14-7-4-9-8-10(12(15)16)2-3-11(9)14;/h2-4,7-8H,1,5-6,13H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQYWUODRZQXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CCCN)C=C1C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminopropyl)-1H-indole-5-carboxylic acid hydrochloride

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